Cas no 959632-18-9 ((4-iodo-3-methylphenyl)methanol)
(4-iodo-3-methylphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (4-iodo-3-methylphenyl)methanol
- (4-iodo-2-methyl-phenyl)-hydrazine
- Hydrazine, (4-iodo-2-methylphenyl)-
- 4-iodo-2-methylphenylhydrazine
- 5-Jod-2-hydrazino-toluol
- AGN-PC-01N3D6
- (4-iodo-3-methyl-phenyl)-methanol
- 4-iodo-2-methyl-phenylhydrazine
- CTK0I8343
- SureCN6561965
- (4-Jod-2-methyl-phenyl)-hydrazin
- 4-iodo-3-methylBenzenemethanol
- Benzenemethanol, 4-iodo-3-methyl-
- CS-0378772
- 959632-18-9
- G74834
- DTXSID301305634
- SCHEMBL171208
- DA-39302
- GKVHYRRQQVUDKB-UHFFFAOYSA-N
- MFCD11036281
- EN300-193484
-
- MDL: MFCD11036281
- Inchi: 1S/C8H9IO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3
- InChI Key: GKVHYRRQQVUDKB-UHFFFAOYSA-N
- SMILES: IC1C=CC(CO)=CC=1C
Computed Properties
- Exact Mass: 247.97
- Monoisotopic Mass: 247.97
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2Ų
(4-iodo-3-methylphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001416-250mg |
4-Iodo-3-methylbenzyl alcohol |
959632-18-9 | 97% | 250mg |
$475.20 | 2023-08-31 | |
| Alichem | A014001416-500mg |
4-Iodo-3-methylbenzyl alcohol |
959632-18-9 | 97% | 500mg |
$855.75 | 2023-08-31 | |
| Alichem | A014001416-1g |
4-Iodo-3-methylbenzyl alcohol |
959632-18-9 | 97% | 1g |
$1519.80 | 2023-08-31 | |
| Enamine | EN300-193484-1g |
(4-iodo-3-methylphenyl)methanol |
959632-18-9 | 95% | 1g |
$528.0 | 2023-09-17 | |
| Enamine | EN300-193484-5g |
(4-iodo-3-methylphenyl)methanol |
959632-18-9 | 95% | 5g |
$1530.0 | 2023-09-17 | |
| Enamine | EN300-193484-10g |
(4-iodo-3-methylphenyl)methanol |
959632-18-9 | 95% | 10g |
$2269.0 | 2023-09-17 | |
| Enamine | EN300-193484-0.05g |
(4-iodo-3-methylphenyl)methanol |
959632-18-9 | 95% | 0.05g |
$101.0 | 2023-09-17 | |
| Enamine | EN300-193484-0.1g |
(4-iodo-3-methylphenyl)methanol |
959632-18-9 | 95% | 0.1g |
$152.0 | 2023-09-17 | |
| Enamine | EN300-193484-0.25g |
(4-iodo-3-methylphenyl)methanol |
959632-18-9 | 95% | 0.25g |
$216.0 | 2023-09-17 | |
| Enamine | EN300-193484-0.5g |
(4-iodo-3-methylphenyl)methanol |
959632-18-9 | 95% | 0.5g |
$407.0 | 2023-09-17 |
(4-iodo-3-methylphenyl)methanol Suppliers
(4-iodo-3-methylphenyl)methanol Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on (4-iodo-3-methylphenyl)methanol
Introduction to (4-iodo-3-methylphenyl)methanol (CAS No. 959632-18-9)
(4-iodo-3-methylphenyl)methanol, identified by its CAS number 959632-18-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of aryl alcohols, characterized by the presence of an iodine substituent at the para position relative to a methyl group on a phenyl ring, with a hydroxymethyl group attached to the remaining carbon. The unique structural features of (4-iodo-3-methylphenyl)methanol make it a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.
The molecular structure of (4-iodo-3-methylphenyl)methanol consists of a benzene ring substituted with an iodine atom at the 4th position and a methyl group at the 3rd position. Additionally, a hydroxymethyl (-CH₂OH) group is attached to the 1st position of the ring. This specific arrangement of functional groups imparts distinct chemical properties that are highly useful in organic synthesis. The iodine atom, being highly electronegative, enhances electrophilic aromatic substitution reactions, making this compound an excellent precursor for further functionalization. The presence of the hydroxymethyl group allows for various transformations, including esterification, etherification, and oxidation reactions, which are pivotal in drug discovery processes.
In recent years, (4-iodo-3-methylphenyl)methanol has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas of research involves its use as a building block in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in constructing heterocyclic compounds that exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in diseases like cancer and inflammatory disorders, making such inhibitors highly sought after in drug development.
Moreover, the structural motif of (4-iodo-3-methylphenyl)methanol has been explored in the design of ligands for metal-based therapeutic agents. Transition metal complexes, particularly those involving palladium and platinum, have shown remarkable efficacy in cancer treatment. The iodine atom in (4-iodo-3-methylphenyl)methanol can serve as a coordinating site for metal ions, facilitating the formation of stable complexes with potential therapeutic benefits. Recent advances in this field have highlighted the role of such metal complexes in photodynamic therapy and chemotherapy.
The synthetic versatility of (4-iodo-3-methylphenyl)methanol has also been leveraged in the development of novel materials. For example, researchers have utilized this compound to synthesize polymers with tailored properties for applications in biomedicine and electronics. The ability to introduce functional groups at specific positions on the phenyl ring allows for fine-tuning of polymer characteristics such as solubility, biodegradability, and mechanical strength. These properties are crucial for developing advanced materials that can be used in drug delivery systems, tissue engineering scaffolds, and electronic components.
In conclusion, (4-iodo-3-methylphenyl)methanol (CAS No. 959632-18-9) is a multifaceted compound with significant potential in pharmaceutical and material sciences. Its unique structural features enable diverse chemical transformations that are instrumental in drug discovery and material development. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its role as a cornerstone in modern chemical synthesis and innovation.
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